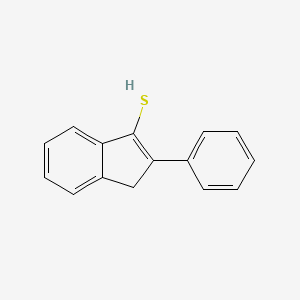
1H-Indene-3-thiol, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-3-thiol, 2-phenyl- is an organic compound with the molecular formula C15H12S It is a derivative of indene, a bicyclic hydrocarbon, and features a thiol group (-SH) attached to the third carbon of the indene ring, with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or platinum.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indene ring is replaced by a thiol group under basic conditions.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation, where benzene reacts with the indene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-3-thiol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The phenyl and thiol groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
1H-Indene-3-thiol, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indene-3-thiol, 2-phenyl- involves its interaction with various molecular targets:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Phenyl Group: The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Indene-3-thiol, 2-phenyl- is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and biological activity compared to other indene derivatives. The thiol group allows for the formation of disulfide bonds, while the phenyl group enhances π-π interactions, making it a versatile compound for various applications.
Properties
CAS No. |
61035-31-2 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-phenyl-3H-indene-1-thiol |
InChI |
InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
VLGYESQMFRWYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















